molecular formula C5H12N2 B119974 (3R,4R)-4-Methylpyrrolidin-3-amine CAS No. 144238-34-6

(3R,4R)-4-Methylpyrrolidin-3-amine

Cat. No. B119974
CAS RN: 144238-34-6
M. Wt: 100.16 g/mol
InChI Key: SLTMFXXAJKCIPQ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-Methylpyrrolidin-3-amine is a chiral amine that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (R,R)-MPA, and it is a derivative of the naturally occurring amino acid proline. The unique structure of (R,R)-MPA makes it an interesting molecule to study, as it has the potential to exhibit various biological and chemical properties.

Mechanism Of Action

The mechanism of action of (R,R)-MPA is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it can increase the levels of serotonin in the brain by blocking its reabsorption. Serotonin is a neurotransmitter that is responsible for regulating mood, appetite, and sleep, among other things.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R,R)-MPA are still being studied, but it is believed to have a positive effect on mood and cognitive function. It has also been shown to have potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of (R,R)-MPA is its high solubility in water and other polar solvents, which makes it easy to work with in the laboratory. However, one limitation is that it is a chiral molecule, which means that it can exist in two different forms (enantiomers). This can make it difficult to study its properties and effects, as the two enantiomers can have different biological activities.

Future Directions

There are many potential future directions for research on (R,R)-MPA. One area of interest is its potential use in the treatment of depression and other neurological disorders. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, (R,R)-MPA could be used as a chiral building block for the synthesis of new compounds with potential therapeutic applications. Finally, (R,R)-MPA could be investigated as a potential ligand in new catalytic reactions.

Synthesis Methods

The synthesis of (R,R)-MPA can be achieved through the reductive amination of pyrrolidine with formaldehyde and methylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.

Scientific Research Applications

(R,R)-MPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, (R,R)-MPA has been investigated as a potential treatment for depression and other neurological disorders. In organic synthesis, it has been used as a chiral building block for the synthesis of various compounds. In catalysis, (R,R)-MPA has been used as a ligand in asymmetric catalysis reactions.

properties

IUPAC Name

(3R,4R)-4-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTMFXXAJKCIPQ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-Methylpyrrolidin-3-amine

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